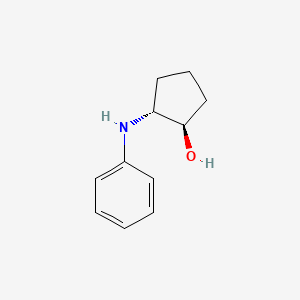

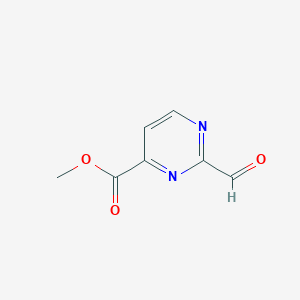

![molecular formula C20H22N2O4 B2395159 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 385786-56-1](/img/structure/B2395159.png)

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques . For instance, the structure of “Benzeneethanamine, 3,4,5-trimethoxy-” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their in vitro antiproliferative activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed . For example, the molecular weight of “Benzeneethanamine, 3,4,5-trimethoxy-” is 211.2576 .Scientific Research Applications

Synthesis and Chemical Properties

Research has been dedicated to synthesizing analogues and derivatives of trimethoxybenzamide compounds, which have shown potential in various pharmacological activities. For instance, the synthesis of "4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid" as an analogue of rhein, an osteoarthritis drug, highlights the process of modifying trimethoxybenzamide structures to improve systemic exposure in experimental models (Owton et al., 1995). Similarly, the design and synthesis of novel dihydropyrimidine-thione derivatives containing trimethoxybenzoyl groups targeted against cancer stem cells reveal the compound's potential in antitumor activity (Bhat et al., 2016).

Pharmacological Applications

A series of substituted "N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides" were synthesized and evaluated for their anticancer activity, demonstrating moderate to excellent efficacy across various cancer cell lines, which underscores the therapeutic potential of trimethoxybenzamide derivatives in cancer treatment (Ravinaik et al., 2021).

Anticonvulsant and Antioxidant Activities

The substituted 3,4,5-trimethoxybenzamides have been synthesized and evaluated for their inhibitory effects on the oxidation of pyruvic acid and also for their anticonvulsant properties, suggesting a potential pharmacological use that is unrelated to their ability to inhibit pyruvic acid oxidation (Chaturvedi et al., 1972).

Material Science and Chemical Synthesis

In the realm of materials science and novel chemical synthesis methodologies, trimethoxybenzamide derivatives have been utilized. For example, the development of "pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides" with aggregation-enhanced emission and multi-stimuli-responsive properties presents a unique application of these compounds in developing advanced materials with luminescent properties (Srivastava et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is tubulin , a protein that plays a crucial role in cell division . The compound acts as an inhibitor of tubulin polymerization .

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division . The compound’s mode of action is consistent with that of colchicine, a well-known inhibitor of tubulin polymerization .

Biochemical Pathways

By inhibiting tubulin polymerization, the compound affects the cell cycle, specifically the G2/M phase . This disruption leads to cell cycle arrest, preventing the cells from dividing .

Result of Action

The compound’s inhibition of tubulin polymerization and its impact on the cell cycle lead to cell apoptosis, or programmed cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-7-14-8-13(5-6-16(14)22-12)11-21-20(23)15-9-17(24-2)19(26-4)18(10-15)25-3/h5-10,22H,11H2,1-4H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPCHLPDWBVBCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325394 |

Source

|

| Record name | 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

385786-56-1 |

Source

|

| Record name | 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

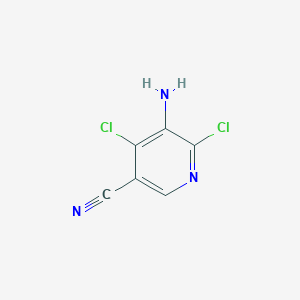

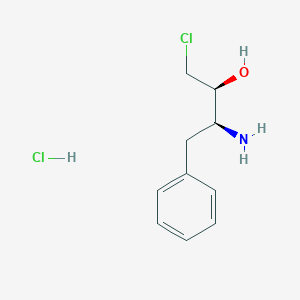

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

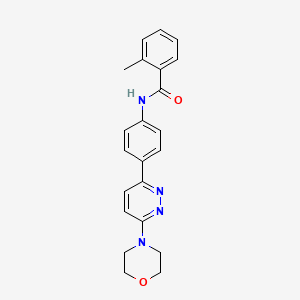

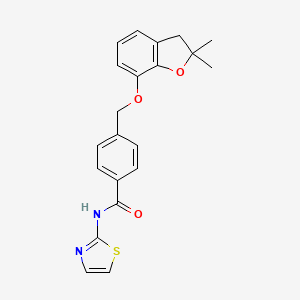

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)

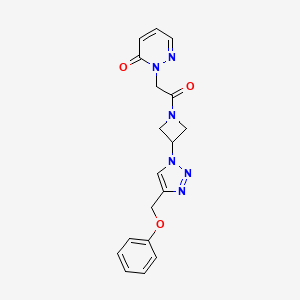

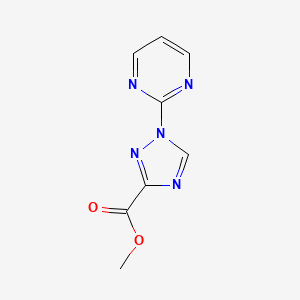

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)